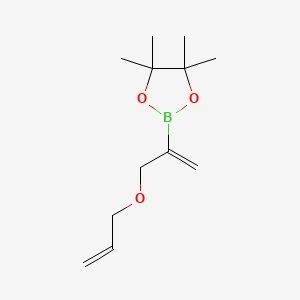

3-(Allyloxy)prop-1-EN-2-ylboronic acid pinacol ester

CAS No.: 212127-71-4

Cat. No.: VC2033546

Molecular Formula: C12H21BO3

Molecular Weight: 224.11 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 212127-71-4 |

|---|---|

| Molecular Formula | C12H21BO3 |

| Molecular Weight | 224.11 g/mol |

| IUPAC Name | 4,4,5,5-tetramethyl-2-(3-prop-2-enoxyprop-1-en-2-yl)-1,3,2-dioxaborolane |

| Standard InChI | InChI=1S/C12H21BO3/c1-7-8-14-9-10(2)13-15-11(3,4)12(5,6)16-13/h7H,1-2,8-9H2,3-6H3 |

| Standard InChI Key | QNASSOWKHMKZMT-UHFFFAOYSA-N |

| SMILES | B1(OC(C(O1)(C)C)(C)C)C(=C)COCC=C |

| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C(=C)COCC=C |

Introduction

Chemical Identity and Structural Properties

3-(Allyloxy)prop-1-en-2-ylboronic acid pinacol ester, with the CAS number 212127-71-4, is an organoboron compound belonging to the class of boronic acid pinacol esters. This compound has a molecular formula of C12H21BO3 and a molecular weight of 224.1 g/mol . The structure features a boron atom linked to a vinyl group (prop-1-en-2-yl), with the boron protected by a pinacol ester moiety, and an allyloxy functional group attached to the carbon framework.

The compound is also known by several synonyms including:

-

2-(3-(allyloxy)prop-1-en-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

-

4,4,5,5-tetramethyl-2-[1-[(2-propen-1-yloxy)methyl]ethenyl]-1,3,2-dioxaborolane

-

1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[1-[(2-propen-1-yloxy)methyl]ethenyl]-

The SMILES notation for this compound is CC1(C)OB(OC1(C)C)C(=C)COCC=C, which represents its molecular structure in a linear text format .

Physical and Chemical Properties

Based on the analyzed data, 3-(Allyloxy)prop-1-en-2-ylboronic acid pinacol ester appears as a colorless to slightly yellow liquid or oily substance at room temperature. The compound contains key functional groups that contribute to its reactivity profile:

-

A boronic acid pinacol ester group (dioxaborolane)

-

An alkene moiety (vinyl group)

-

An allyloxy functional group (ether linkage to an allyl moiety)

These functional elements make it a versatile building block for various synthetic transformations. The vinyl boronic ester functionality, in particular, provides opportunities for cross-coupling reactions and stereoselective transformations .

The compound is primarily marketed for research applications, particularly in the field of synthetic organic chemistry. Most suppliers offer high-purity grades (>95%) suitable for research applications .

Synthetic Applications

3-(Allyloxy)prop-1-en-2-ylboronic acid pinacol ester has significant utility in organic synthesis, primarily due to the versatile reactivity of the boronic ester functionality combined with the allyloxy and vinyl groups.

Cross-Coupling Reactions

The boronic acid pinacol ester moiety makes this compound particularly valuable for Suzuki-Miyaura cross-coupling reactions. In these transformations, the compound can react with aryl or vinyl halides in the presence of a palladium catalyst to form new carbon-carbon bonds . The adjacent functional groups (allyloxy and vinyl) provide additional possibilities for synthetic elaboration following the cross-coupling events.

Stereoselective Transformations

Related Research and Comparative Analysis

Analysis of related research reveals important insights into the properties and potential applications of 3-(Allyloxy)prop-1-en-2-ylboronic acid pinacol ester and structurally similar compounds.

Comparison with Structurally Related Compounds

A closely related compound is 3-(Tetrahydropyran-2-yloxy)prop-1-en-1-ylboronic acid pinacol ester (CAS: 642066-70-4), which has a similar core structure but features a tetrahydropyranyl protecting group instead of an allyl group . This compound has a molecular formula of C14H25BO4 and a molecular weight of 268.16 g/mol .

The structural differences between these compounds offer insights into the flexibility of the synthetic platform:

| Compound | Protecting Group | Molecular Formula | Molecular Weight | Boiling Point |

|---|---|---|---|---|

| 3-(Allyloxy)prop-1-en-2-ylboronic acid pinacol ester | Allyl | C12H21BO3 | 224.10 | Not specified |

| 3-(Tetrahydropyran-2-yloxy)prop-1-en-1-ylboronic acid pinacol ester | Tetrahydropyranyl | C14H25BO4 | 268.16 | 79°C (0.1 Torr) |

The tetrahydropyranyl variant likely provides different stability properties and orthogonal deprotection conditions compared to the allyl-protected version, expanding the synthetic utility of this class of compounds .

Prop-1-en-2-ylboronic acid as a Structural Component

Another related compound is Prop-1-en-2-ylboronic acid (CAS: 14559-87-6), which represents the core structural unit without the pinacol protection or allyloxy group . This compound has a simpler molecular formula (C3H7BO2) and lower molecular weight (85.90 g/mol) . The unprotected boronic acid provides different reactivity patterns and may serve as a precursor or alternative reagent in certain synthetic applications.

Synthetic Methods and Preparation

Based on the research literature, boronic acid pinacol esters similar to 3-(Allyloxy)prop-1-en-2-ylboronic acid pinacol ester can be synthesized through various methods, including:

Hydroboration-Oxidation

One common approach involves the hydroboration of terminal alkynes followed by oxidation and protection with pinacol. In the context of the research presented in search result #5, cyclopropenes served as precursors for the preparation of structurally related boronic esters through copper-catalyzed hydro- and carboborylation reactions .

Cross-Coupling Approaches

Alternative synthetic routes may involve palladium-catalyzed cross-coupling reactions between boron reagents and allyl halides or allyl ethers. These approaches typically employ bis(pinacolato)diboron (B2pin2) as the boron source .

Functional Group Interconversion

The allyloxy group in 3-(Allyloxy)prop-1-en-2-ylboronic acid pinacol ester could potentially be introduced through alkylation of hydroxyl-containing boronic ester precursors with allyl halides or through other etherification strategies.

Analytical Characterization

Analytical characterization of 3-(Allyloxy)prop-1-en-2-ylboronic acid pinacol ester typically involves several spectroscopic and chromatographic techniques:

Nuclear Magnetic Resonance Spectroscopy (NMR)

1H-NMR spectroscopy is used to confirm the structure of the compound, with characteristic signals for:

-

Vinyl protons

-

Allyloxy methylene protons

-

Pinacol methyl groups

Supplier specifications often indicate that 1H-NMR spectra must be "consistent with structure" for quality control purposes .

Gas Chromatography (GC)

Gas chromatography is frequently employed to assess the purity of the compound. According to some supplier specifications, a minimum purity of 88-97% (GC) is typical for research-grade material .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume